Cas no 2137607-32-8 (5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-)

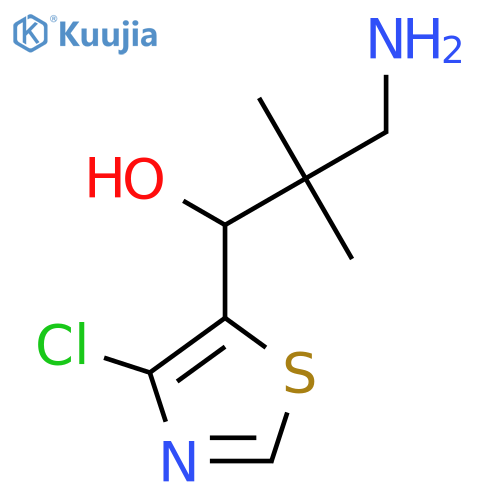

2137607-32-8 structure

商品名:5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-

5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro- 化学的及び物理的性質

名前と識別子

-

- 5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-

- 2137607-32-8

- 3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol

- EN300-683970

-

- インチ: 1S/C8H13ClN2OS/c1-8(2,3-10)6(12)5-7(9)11-4-13-5/h4,6,12H,3,10H2,1-2H3

- InChIKey: WECUVQCCMSJEJB-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(C(C)(C)CN)O)SC=N1

計算された属性

- せいみつぶんしりょう: 220.0437119g/mol

- どういたいしつりょう: 220.0437119g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 87.4Ų

5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-683970-5.0g |

3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |

2137607-32-8 | 5.0g |

$3520.0 | 2023-03-10 | ||

| Enamine | EN300-683970-0.25g |

3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |

2137607-32-8 | 0.25g |

$1117.0 | 2023-03-10 | ||

| Enamine | EN300-683970-10.0g |

3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |

2137607-32-8 | 10.0g |

$5221.0 | 2023-03-10 | ||

| Enamine | EN300-683970-0.1g |

3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |

2137607-32-8 | 0.1g |

$1068.0 | 2023-03-10 | ||

| Enamine | EN300-683970-2.5g |

3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |

2137607-32-8 | 2.5g |

$2379.0 | 2023-03-10 | ||

| Enamine | EN300-683970-0.5g |

3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |

2137607-32-8 | 0.5g |

$1165.0 | 2023-03-10 | ||

| Enamine | EN300-683970-0.05g |

3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |

2137607-32-8 | 0.05g |

$1020.0 | 2023-03-10 | ||

| Enamine | EN300-683970-1.0g |

3-amino-1-(4-chloro-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-ol |

2137607-32-8 | 1g |

$0.0 | 2023-06-07 |

5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro- 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

2137607-32-8 (5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-) 関連製品

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 4770-00-7(3-cyano-4-nitroindole)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量